molecular formula C15H13ClO2 B1355429 4-[(4-Methylbenzyl)oxy]benzoyl chloride CAS No. 62290-55-5

4-[(4-Methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1355429
CAS No.: 62290-55-5
M. Wt: 260.71 g/mol
InChI Key: YHSDRZQPMLLING-UHFFFAOYSA-N
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Scientific Research Applications

4-[(4-Methylbenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of “4-[(4-Methylbenzyl)oxy]benzoyl chloride” involves its use as a protecting group in organic synthesis . It can be readily introduced in high yield under a number of mild reaction conditions and possesses excellent stability under many reaction conditions .

Safety and Hazards

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

“4-[(4-Methylbenzyl)oxy]benzoyl chloride” can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . It is a specialty product for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 4-methylbenzyl alcohol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester linkage . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDRZQPMLLING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554792
Record name 4-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62290-55-5
Record name 4-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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